

A Researcher's Guide to Validating Antibody-Drug Conjugate Binding Affinity

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For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the binding affinity of Antibody-Drug Conjugates (ADCs). We will explore key experimental methodologies, present comparative data, and offer detailed protocols to ensure robust and reliable results.

The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) has the potential to alter its binding characteristics. Therefore, a critical step in the development of any ADC is the thorough validation of its binding affinity to the target antigen. This process ensures that the ADC retains the specificity and binding strength of the parent antibody, which is crucial for its therapeutic efficacy and safety. This guide will focus on three widely used techniques for quantifying ADC binding affinity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry.

Comparative Binding Affinity of Representative ADCs

To illustrate the typical binding affinities observed for ADCs, the following table summarizes data for Trastuzumab emtansine (T-DM1) and other ADCs targeting the HER2 receptor. It is important to note that the binding affinity of an ADC should be comparable to that of its unconjugated parent antibody.



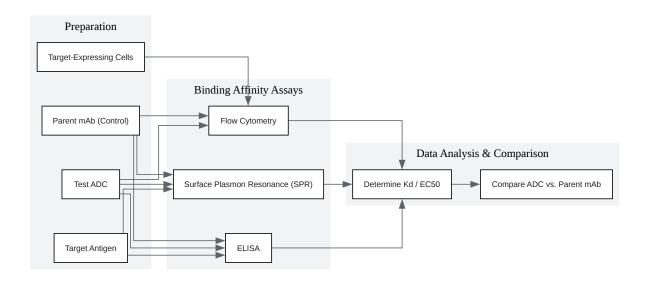
ADC / Antibody	Target	Method	KD (nM)	Reference
Trastuzumab	HER2	SPR	~1	[1]
Trastuzumab emtansine (T- DM1)	HER2	Not Specified	Similar to Trastuzumab	[2]
High-Affinity anti- MET ADC (HAV- ADC)	MET	SPR	~4	[3]
Low-Affinity anti- MET ADC (LAV- ADC)	MET	SPR	~165	[3]
Weak Her2- binding ADC candidate	HER2	SPR	~70	[1]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD value indicates a stronger binding affinity.

Experimental Workflow for ADC Binding Affinity Validation

The following diagram outlines a general workflow for validating the binding affinity of a novel ADC.





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A generalized workflow for ADC binding affinity validation.

Key Experimental Protocols

Below are detailed methodologies for the three primary assays used to determine ADC binding affinity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, antibodies, and hormones. For ADC binding affinity, a direct or competitive ELISA format can be employed.

Protocol for Direct ELISA:

• Antigen Coating: Coat the wells of a 96-well microplate with the target antigen (1-10 μ g/mL in a suitable coating buffer) and incubate overnight at 4°C.



- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
- Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
- ADC/Antibody Incubation: Add serial dilutions of the test ADC and the parent mAb (as a control) to the wells and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step to remove unbound ADC or mAb.
- Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody's Fc region (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until a color change is observed.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The data can be used to calculate the EC50 value, which represents the concentration of the ADC or mAb that gives half-maximal binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions. It provides detailed kinetic information, including association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

General SPR Protocol:

Sensor Chip Preparation: Immobilize the target antigen onto the surface of a sensor chip
using a suitable coupling chemistry (e.g., amine coupling). A reference flow cell without the
antigen or with an irrelevant protein should be prepared to subtract non-specific binding and
bulk refractive index changes.



- System Equilibration: Equilibrate the system with running buffer (e.g., HBS-EP+).
- Analyte Injection (Association): Inject a series of concentrations of the ADC or parent mAb
 over the sensor chip surface at a constant flow rate. The binding of the analyte to the
 immobilized ligand is monitored in real-time as a change in the SPR signal (measured in
 response units, RU).
- Dissociation: Switch back to the running buffer to allow for the dissociation of the bound analyte. This is also monitored in real-time.
- Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the sensor surface, preparing it for the next cycle.
- Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g.,
 1:1 Langmuir binding) to determine the kon, koff, and KD values.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension. It can be used to measure the binding of an ADC to its target antigen on the surface of cells.

Protocol for Cell-Based Binding Assay:

- Cell Preparation: Harvest target-expressing cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration to 1-2 x 106 cells/mL.
- Blocking (Optional): If the cells express Fc receptors, incubate them with an Fc blocking reagent to prevent non-specific binding.
- ADC/Antibody Incubation: Add serial dilutions of the test ADC or parent mAb to the cell suspension and incubate on ice for 1-2 hours, protected from light.
- Washing: Wash the cells three times with cold staining buffer to remove unbound ADC or mAb.
- Secondary Antibody Staining: If the primary ADC/mAb is not fluorescently labeled, add a fluorescently labeled secondary antibody that recognizes the primary antibody and incubate



on ice for 30-60 minutes.

- Washing: Repeat the washing step.
- Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., Propidium lodide or DAPI) to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
- Data Acquisition: Analyze the samples on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000 live single cells).
- Data Analysis: Gate on the live, single-cell population and determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the ADC/mAb concentration and fit the data to a one-site binding model to determine the EC50 or KD.

Conclusion

The validation of binding affinity is a cornerstone of ADC development. By employing a combination of ELISA, SPR, and flow cytometry, researchers can obtain a comprehensive understanding of how conjugation affects the antibody's interaction with its target. This multifaceted approach ensures the selection of ADC candidates with optimal binding characteristics, paving the way for the development of more effective and safer targeted cancer therapies.

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